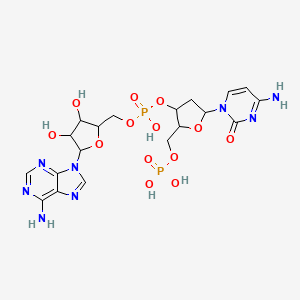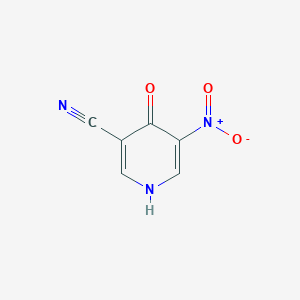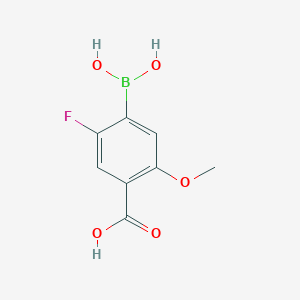
5'-Phospho-2'-deoxyribocytidylylriboadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Phospho-2’-deoxyribocytidylylriboadenosine is a hybrid dinucleotide composed of a deoxyribose sugar linked to cytidine and a ribose sugar linked to adenosine. This compound is significant in biochemical research, particularly in the study of nucleic acids and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Phospho-2’-deoxyribocytidylylriboadenosine involves the chemical coupling of 2’-deoxyribocytidine and riboadenosine. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the nucleotides.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyribocytidine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Coupling Reaction: The phosphorylated 2’-deoxyribocytidine is then coupled with riboadenosine using a coupling reagent like carbodiimide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 5’-Phospho-2’-deoxyribocytidylylriboadenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
化学反応の分析
Types of Reactions
5’-Phospho-2’-deoxyribocytidylylriboadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the ribose or deoxyribose sugars, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ribose or deoxyribose sugars to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the phosphate group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribose or deoxyribose aldehydes, while reduction can produce ribose or deoxyribose alcohols.
科学的研究の応用
5’-Phospho-2’-deoxyribocytidylylriboadenosine has several applications in scientific research:
Chemistry: It is used in the synthesis of nucleotide analogs and as a building block for more complex nucleic acid structures.
Biology: The compound is crucial in the study of DNA and RNA interactions, particularly in the context of protein synthesis and gene expression.
Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a role in inhibiting viral replication or cancer cell proliferation.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical techniques such as mass spectrometry.
作用機序
The mechanism of action of 5’-Phospho-2’-deoxyribocytidylylriboadenosine involves its incorporation into nucleic acids. It can be ligated to truncated tRNA molecules, facilitating the site-specific incorporation of unnatural amino acids into proteins. This process is mediated by enzymes such as T4 RNA ligase, which recognize the hybrid dinucleotide and catalyze its ligation to tRNA.
類似化合物との比較
Similar Compounds
5’-Phospho-2’-deoxyribocytidylylribouridine: Similar in structure but contains uridine instead of adenosine.
5’-Phospho-2’-deoxyribocytidylylriboguanosine: Contains guanosine instead of adenosine.
5’-Phospho-2’-deoxyribocytidylylribothymidine: Contains thymidine instead of adenosine.
Uniqueness
5’-Phospho-2’-deoxyribocytidylylriboadenosine is unique due to its hybrid structure, combining elements of both DNA and RNA. This allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in the study of nucleic acid chemistry and protein synthesis.
特性
分子式 |
C19H26N8O13P2 |
|---|---|
分子量 |
636.4 g/mol |
IUPAC名 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33) |
InChIキー |
UUBWXCHLJHRYJT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)





![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)
![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)



